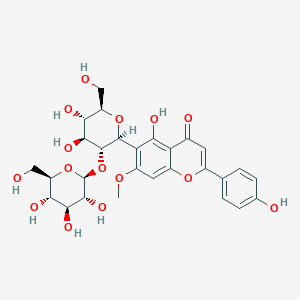

Spinosin

Beschreibung

Eigenschaften

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O15/c1-39-14-7-15-18(12(32)6-13(40-15)10-2-4-11(31)5-3-10)22(35)19(14)26-27(24(37)21(34)16(8-29)41-26)43-28-25(38)23(36)20(33)17(9-30)42-28/h2-7,16-17,20-21,23-31,33-38H,8-9H2,1H3/t16-,17-,20-,21-,23+,24+,25-,26+,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGSULWDCMWZPO-ODEMIOGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222396 | |

| Record name | Spinosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72063-39-9 | |

| Record name | Spinosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72063-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072063399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spinosin's Sedative Mechanism of Action: A Technical Guide for Researchers

An In-depth Examination of the Neuropharmacological Pathways and Experimental Evidence

Abstract

Spinosin, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba var. spinosa, has long been utilized in traditional medicine for its sedative and hypnotic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in inducing sedation, intended for researchers, scientists, and drug development professionals. We delve into the molecular targets, signaling pathways, and the supporting experimental evidence, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key concepts with diagrams. The primary mechanism appears to involve the modulation of the serotonergic system, specifically the 5-HT1A receptor, and the subsequent downstream effects on key sleep-wake regulatory centers in the brain.

Introduction

The quest for novel sedative and hypnotic agents with favorable safety profiles is a continuous endeavor in pharmaceutical research. This compound has emerged as a promising natural compound with demonstrated sedative effects. Understanding its precise mechanism of action is paramount for its potential development as a therapeutic agent. This document synthesizes the available preclinical evidence to provide a detailed technical resource on the neuropharmacology of this compound.

Primary Mechanism of Action: Modulation of the Serotonergic System

The sedative effects of this compound are predominantly attributed to its interaction with the serotonergic system, with a significant focus on the 5-HT1A receptor.

Interaction with 5-HT1A Receptors

One key piece of evidence comes from studies on 8-OH-DPAT-induced hypothermia. 8-OH-DPAT is a potent 5-HT1A receptor agonist that induces a drop in body temperature, a response primarily mediated by the activation of somatodendritic 5-HT1A autoreceptors. This compound has been shown to inhibit this 8-OH-DPAT-induced hypothermia, suggesting it acts as an antagonist at these presynaptic autoreceptors[1][2]. By blocking the inhibitory feedback mechanism of these autoreceptors, this compound may lead to an increase in serotonin (B10506) release in certain brain regions, contributing to its overall effect on sleep.

Furthermore, studies on pentobarbital-induced sleep in rats suggest that this compound's potentiation of sleep is related to postsynaptic 5-HT1A receptors[3]. This compound was found to antagonize the reduction in sleep time caused by the 5-HT1A agonist 8-OH-DPAT, an effect mediated by postsynaptic 5-HT1A receptors.

dot

Caption: Proposed dual antagonistic action of this compound on presynaptic and postsynaptic 5-HT1A receptors.

Downstream Neuronal Effects: Modulation of Sleep-Wake Centers

This compound's interaction with the serotonergic system leads to changes in the activity of key brain regions that regulate sleep and wakefulness. This is evidenced by alterations in the expression of the immediate early gene c-Fos, a marker of neuronal activity.

Reduced Activity in Wake-Promoting Regions

Studies in mice have shown that the administration of this compound leads to a marked decrease in c-Fos expression in the lateral hypothalamic area (LHA) and the locus coeruleus (LC)[3]. The LHA contains orexin-producing neurons that are crucial for maintaining wakefulness, while the LC is the principal site for synthesizing norepinephrine, another key neurotransmitter for arousal. The reduction in c-Fos expression in these areas suggests that this compound promotes sedation by inhibiting these wake-promoting centers.

Conversely, this compound treatment has been shown to increase c-Fos expression in GABAergic neurons within the accumbens nucleus (Acb)[4]. The Acb is involved in sleep regulation, and activation of its GABAergic neurons can promote sleep.

dot

Caption: this compound modulates the activity of key brain regions involved in sleep-wake regulation.

Quantitative Data on Sedative Effects

The sedative properties of this compound have been quantified in several preclinical models.

Potentiation of Pentobarbital-Induced Sleep

This compound significantly potentiates the hypnotic effects of pentobarbital (B6593769), a commonly used anesthetic. This is demonstrated by a dose-dependent increase in sleep duration and a decrease in sleep latency.

| This compound Dose (mg/kg, i.p.) | Pentobarbital Dose (mg/kg, i.p.) | Change in Sleep Latency | Change in Sleep Duration | Reference |

| 10 | 45 | Decreased | Increased | [5] |

| 15 | 45 | Decreased | Increased | [5] |

Effects on Sleep Architecture

Electroencephalogram (EEG) and electromyogram (EMG) studies in mice have provided detailed insights into how this compound alters sleep architecture.

| This compound Dose (mg/kg, i.p.) | Change in NREM Sleep | Change in REM Sleep | Change in Wakefulness | Reference |

| 40 | 2.04-fold increase | Not specified | ~42.84% decrease | [4] |

| 15 (i.g.) in pentobarbital-treated rats | Increased (mainly SWS) | Increased | Decreased | [3] |

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in this guide.

Pentobarbital-Induced Sleep Test

This behavioral assay is used to evaluate the hypnotic effects of a compound.

-

Animals: Male ICR mice or Wistar rats are commonly used.

-

Housing: Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Procedure:

-

Animals are fasted for 12-24 hours before the experiment.

-

This compound or vehicle is administered intraperitoneally (i.p.) or intragastrically (i.g.).

-

After a specified pretreatment time (e.g., 30 minutes), pentobarbital sodium is administered i.p. at a hypnotic or subhypnotic dose.

-

The time from pentobarbital administration to the loss of the righting reflex (sleep latency) is recorded. The animal is considered asleep if it remains on its back for at least 60 seconds when placed in that position.

-

The time from the loss to the recovery of the righting reflex (sleep duration) is measured.

-

dot

Caption: A simplified workflow of the pentobarbital-induced sleep test.

EEG/EMG Recording and Sleep Analysis

This electrophysiological technique allows for the detailed analysis of sleep stages.

-

Animals: Male C57BL/6 mice or Sprague-Dawley rats are typically used.

-

Surgery:

-

Animals are anesthetized and placed in a stereotaxic frame.

-

EEG electrodes (stainless steel screws) are implanted into the skull over the frontal and parietal cortices.

-

EMG electrodes (stainless steel wires) are inserted into the nuchal muscles.

-

The electrode assembly is secured to the skull with dental cement.

-

Animals are allowed to recover for at least one week.

-

-

Recording:

-

Animals are habituated to the recording chamber and cables.

-

EEG and EMG signals are recorded continuously for a baseline period (e.g., 24 hours) and after the administration of this compound or vehicle.

-

Signals are amplified, filtered, and digitized.

-

-

Analysis:

-

The recordings are scored in epochs (e.g., 10 seconds) for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on the EEG and EMG characteristics.

-

Quantitative analysis includes the duration and percentage of each sleep stage, sleep latency, and the number of stage transitions.

-

c-Fos Immunohistochemistry

This technique is used to map neuronal activation in the brain.

-

Animals: Male mice.

-

Procedure:

-

This compound or vehicle is administered i.p.

-

After a survival period (e.g., 90-120 minutes) to allow for peak c-Fos protein expression, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Brains are removed, post-fixed, and cryoprotected.

-

Coronal sections are cut using a cryostat or vibratome.

-

Free-floating sections are incubated with a primary antibody against c-Fos.

-

Sections are then incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.

-

The c-Fos positive cells are visualized using a chromogen such as diaminobenzidine (DAB).

-

The number of c-Fos-immunoreactive neurons in specific brain regions is quantified using microscopy and image analysis software.

-

dot

Caption: A streamlined workflow for c-Fos immunohistochemistry to assess neuronal activation.

Conclusion

The sedative effects of this compound are mediated by a multi-faceted mechanism of action. The primary interaction appears to be the antagonism of both presynaptic and postsynaptic 5-HT1A receptors. This leads to a modulation of the serotonergic system and subsequent inhibition of key wake-promoting centers in the brain, such as the lateral hypothalamic area and the locus coeruleus, while activating sleep-promoting regions like the accumbens nucleus. The resulting sedative effect is characterized by a significant increase in NREM sleep and a reduction in wakefulness. Further research to determine the direct binding affinity of this compound to the 5-HT1A receptor and to explore its potential interactions with other neurotransmitter systems, such as the GABAergic system, will provide a more complete picture of its neuropharmacological profile and solidify its potential as a novel therapeutic agent for sleep disorders.

References

- 1. Augmentative effect of this compound on pentobarbital-induced loss of righting reflex in mice associated with presynaptic 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology, pharmacokinetics, and toxicity of this compound: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a C-glycoside flavonoid from semen Zizhiphi Spinozae, potentiated pentobarbital-induced sleep via the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

Spinosin's Interaction with GABA-A Receptors: A Technical Guide for Neuropharmacology Researchers

Affiliation: Google Research

Abstract

Spinosin, a C-glycoside flavonoid derived from the seeds of Ziziphus zizyphus var. spinosa, has long been utilized in traditional medicine for its sedative and anxiolytic properties. Modern pharmacological research is progressively uncovering the molecular mechanisms that underlie these effects, with a significant focus on the compound's interaction with the γ-aminobutyric acid type A (GABA-A) receptor system in the central nervous system. This technical guide provides an in-depth examination of the interaction between this compound and GABA-A receptors, intended for researchers, scientists, and professionals in drug development. It details the current understanding of this compound as a positive allosteric modulator of GABA-A receptors, presents standardized experimental protocols for investigating this interaction, and offers visual representations of the associated signaling pathways and workflows. While direct quantitative data for this compound's binding affinity and potentiation are still emerging in publicly accessible literature, this guide establishes a framework for its pharmacological characterization.

Introduction: The GABA-A Receptor and this compound's Modulatory Role

The GABA-A receptor is the primary mediator of fast synaptic inhibition in the mammalian brain.[1] It is a ligand-gated ion channel that, upon binding its endogenous ligand GABA, opens an integral chloride (Cl⁻) channel.[2][3] The resulting influx of chloride ions hyperpolarizes the neuron, reducing its excitability and making it less likely to fire an action potential.[2] This inhibitory action is fundamental to maintaining balanced neural activity, and its potentiation is a key mechanism for many anxiolytic, sedative, and anticonvulsant drugs.[1]

The GABA-A receptor is a pentameric protein complex assembled from a variety of subunits (e.g., α, β, γ), which determine its pharmacological properties.[1][4] Besides the GABA binding site (the orthosteric site), the receptor possesses multiple allosteric sites where modulators can bind to influence receptor activity without directly competing with GABA.[1][5] Positive allosteric modulators (PAMs), such as benzodiazepines and barbiturates, enhance the effect of GABA, leading to increased chloride influx and greater neuronal inhibition.[2][6]

Emerging evidence strongly suggests that this compound functions as a positive allosteric modulator of the GABA-A receptor. Studies have demonstrated that the anxiolytic-like effects of this compound in animal models can be blocked by flumazenil, a known antagonist of the benzodiazepine (B76468) binding site on the GABA-A receptor.[7] This finding is a cornerstone of our current understanding, indicating that this compound's mechanism of action is, at least in part, mediated through the enhancement of GABAergic inhibition.

Quantitative Data on this compound-GABA-A Receptor Interaction

Precise quantitative data, such as binding affinity (Ki) and the concentration for 50% of maximal effect (EC50) for the potentiation of GABA-evoked currents, are critical for characterizing a novel modulator. As of this guide's publication, specific high-throughput screening or detailed electrophysiological studies quantifying these parameters for this compound are not widely available in the public domain.

However, the following tables represent the types of quantitative data that would be generated through the experimental protocols detailed in Section 4. These tables are structured for clarity and comparative analysis, which are essential in drug development.

Table 1: Representative Radioligand Binding Assay Data

This table illustrates how data on this compound's binding affinity for the GABA-A receptor, typically determined by its ability to displace a known radiolabeled ligand (e.g., [³H]flunitrazepam), would be presented.

| Compound | Receptor Subtype | Radioligand | Ki (nM) [Predicted] | Hill Slope [Predicted] |

| This compound | α1β2γ2 | [³H]flunitrazepam | Data Not Available | Data Not Available |

| Diazepam (Control) | α1β2γ2 | [³H]flunitrazepam | 1.5 - 5.0 | ~1.0 |

| This compound | α2β3γ2 | [³H]flunitrazepam | Data Not Available | Data Not Available |

| Diazepam (Control) | α2β3γ2 | [³H]flunitrazepam | 2.0 - 7.0 | ~1.0 |

Table 2: Representative Electrophysiology Data for GABA-A Receptor Potentiation

This table shows how the potentiation of GABA-evoked currents by this compound would be quantified using two-electrode voltage clamp or patch-clamp electrophysiology.

| Compound | Receptor Subtype | GABA Concentration | EC50 (µM) [Predicted] | Max Potentiation (% of GABA response) [Predicted] |

| This compound | α1β2γ2 | EC10-EC20 | Data Not Available | Data Not Available |

| Diazepam (Control) | α1β2γ2 | EC10-EC20 | 0.05 - 0.2 | >200% |

| This compound | α2β3γ2 | EC10-EC20 | Data Not Available | Data Not Available |

| Diazepam (Control) | α2β3γ2 | EC10-EC20 | 0.03 - 0.15 | >200% |

Signaling Pathways and Mechanism of Action

This compound's action as a positive allosteric modulator enhances the GABA-A receptor's response to its natural ligand, GABA. This modulation leads to a greater influx of chloride ions, resulting in neuronal hyperpolarization and a dampening of excitatory signals.

Caption: this compound acts as a Positive Allosteric Modulator (PAM) of the GABA-A receptor.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the interaction of a compound like this compound with GABA-A receptors.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a robust method for studying the function of ligand-gated ion channels expressed in a heterologous system.

Objective: To quantify the potentiation of GABA-evoked chloride currents by this compound on specific GABA-A receptor subtypes.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., human α1, β2, and γ2) in a 1:1:1 ratio. Incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential of -60 mV to -80 mV.

-

-

Drug Application:

-

Establish a baseline by applying a low concentration of GABA (e.g., EC5-EC20, the concentration that elicits 5-20% of the maximal response).

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the peak amplitude of the inward chloride current for each concentration.

-

-

Data Analysis:

-

Normalize the potentiated current to the control GABA current.

-

Plot the normalized response against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal potentiation.

-

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor site.

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cultured cells (e.g., HEK293) expressing the desired GABA-A receptor subtype in a buffered solution.

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times to remove endogenous GABA.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam).

-

Add increasing concentrations of unlabeled this compound (the competitor).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand like diazepam).

-

-

Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration (Total binding - Non-specific binding).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition curve to determine the IC50 (the concentration of this compound that displaces 50% of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The available evidence strongly supports the classification of this compound as a positive allosteric modulator of the GABA-A receptor, which accounts for its observed sedative and anxiolytic effects.[7] While the precise binding site and subunit selectivity are yet to be fully elucidated, the protocols outlined in this guide provide a clear path for the comprehensive characterization of this compound's pharmacological profile.

Future research should prioritize:

-

Quantitative Analysis: Performing detailed electrophysiological and binding studies to determine the EC50 and Ki values of this compound across a range of GABA-A receptor subunit combinations.

-

Subtype Selectivity: Investigating whether this compound exhibits preferential modulation of specific GABA-A receptor subtypes (e.g., α1-containing receptors associated with sedation vs. α2/α3-containing receptors linked to anxiolysis).[8]

-

Binding Site Mapping: Utilizing site-directed mutagenesis and computational modeling to identify the specific amino acid residues within the GABA-A receptor that constitute the this compound binding site.

A thorough understanding of these parameters is essential for the potential development of this compound or its derivatives as novel therapeutic agents for anxiety, insomnia, and other neurological disorders.

References

- 1. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 7. GABA and 5-HT systems are implicated in the anxiolytic-like effect of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Spinosin: A Technical Guide on its Anxiolytic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosin, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba var. spinosa, has demonstrated notable anxiolytic-like effects in a range of preclinical studies. This technical guide provides an in-depth overview of the key preclinical findings, experimental methodologies, and elucidated mechanisms of action of this compound as a potential therapeutic agent for anxiety disorders. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anxiolytics.

Core Findings in Preclinical Models of Anxiety

This compound has been consistently shown to produce anxiolytic-like effects in rodent models of anxiety. These effects are observed across various behavioral paradigms, including the elevated plus-maze (EPM), the open field test (OFT), and the light-dark box test (LDB). The anxiolytic activity of this compound appears to be dose-dependent, with efficacy reported at doses ranging from 1.25 mg/kg to 5 mg/kg following oral administration in mice.[1]

Elevated Plus-Maze (EPM) Test

In the EPM test, a widely validated model for assessing anxiety-like behavior, repeated treatment with this compound (2.5 and 5 mg/kg/day, p.o.) significantly increased the percentage of entries into and the time spent on the open arms of the maze compared to control groups.[2] This suggests a reduction in anxiety and risk-aversion behaviors.

Open Field Test (OFT)

In the OFT, which assesses exploratory behavior and anxiety, a 5 mg/kg dose of this compound was found to increase the number of entries into the central zone of the arena.[2] This indicates a decrease in thigmotaxis (wall-hugging behavior), which is characteristic of an anxiolytic effect. Importantly, this compound did not appear to affect overall spontaneous locomotor activity, suggesting its effects are specific to anxiety-like behaviors rather than being a result of sedation or motor stimulation.[2]

Light-Dark Box (LDB) Test

In the LDB test, which is based on the innate aversion of rodents to brightly lit areas, this compound demonstrated an anxiolytic-like effect at a dose of 5 mg/kg.[2] This is typically observed as an increase in the time spent in the light compartment and/or an increase in the number of transitions between the light and dark compartments.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on this compound for anxiety.

Table 1: Effects of this compound on Behavior in the Elevated Plus-Maze (EPM) Test

| Treatment Group | Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |

| Control | - | Data not available | Data not available |

| This compound | 2.5 | Data not available | Data not available |

| This compound | 5.0 | Data not available | Data not available |

| Diazepam (Positive Control) | Data not available | Data not available | Data not available |

Table 2: Effects of this compound on Behavior in the Open Field Test (OFT)

| Treatment Group | Dose (mg/kg, p.o.) | Number of Central Entries (Mean ± SEM) | Total Locomotor Activity (Mean ± SEM) |

| Control | - | Data not available | Data not available |

| This compound | 5.0 | Data not available | Data not available |

Table 3: Effects of this compound on Behavior in the Light-Dark Box (LDB) Test

| Treatment Group | Dose (mg/kg, p.o.) | Time in Light Compartment (s) (Mean ± SEM) | Number of Transitions (Mean ± SEM) |

| Control | - | Data not available | Data not available |

| This compound | 5.0 | Data not available | Data not available |

Note: Specific quantitative data (Mean ± SEM) were not available in the searched resources. The tables indicate where significant effects were reported.

Mechanisms of Anxiolytic Action

The anxiolytic effects of this compound are believed to be mediated through the modulation of several key neurotransmitter systems and intracellular signaling pathways.

Involvement of GABAergic and Serotonergic Systems

The anxiolytic-like effects of this compound in behavioral tests were blocked by the administration of flumazenil (B1672878) (a GABA-A receptor antagonist) and WAY-100635 (a 5-HT1A receptor antagonist).[2] This strongly suggests that this compound's mechanism of action involves the potentiation of both GABAergic and serotonergic neurotransmission, likely through interaction with GABA-A and 5-HT1A receptors.

This compound's modulation of GABA-A and 5-HT1A receptors.

ERK1/2-CREB-BDNF Signaling Pathway

In a mouse model of chronic restraint stress-induced anxiety, this compound treatment was found to significantly modulate the extracellular signal-regulated kinase 1/2 (ERK1/2), cAMP response element-binding protein (CREB), and brain-derived neurotrophic factor (BDNF) signaling pathway.[1] Upregulation of the phosphorylated forms of ERK1/2 and CREB, along with increased BDNF protein levels, was observed in the hippocampus and prefrontal cortex of this compound-treated mice.[1][3] This suggests that this compound may alleviate anxiety by promoting neuroplasticity and neuronal survival.

This compound's effect on the ERK/CREB/BDNF signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key behavioral assays used in the preclinical evaluation of this compound.

Elevated Plus-Maze (EPM) Test

-

Apparatus: A plus-shaped maze with two open arms (e.g., 30 cm long x 5 cm wide) and two closed arms (e.g., 30 cm long x 5 cm wide with 15 cm high walls), elevated approximately 50 cm above the floor.

-

Environment: The maze is typically situated in a dimly lit room, with consistent, low-level illumination (e.g., 25-40 lux) to minimize visual cues that could influence behavior.

-

Procedure:

-

Mice are habituated to the testing room for at least 30 minutes prior to the experiment.

-

Each mouse is placed individually in the center of the maze, facing an open arm.

-

The behavior of the mouse is recorded for a 5-minute session using an overhead video camera.

-

The maze is cleaned thoroughly with a 70% ethanol (B145695) solution between each trial to eliminate olfactory cues.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of locomotor activity).

-

Open Field Test (OFT)

-

Apparatus: A square or circular arena (e.g., 40 cm x 40 cm x 40 cm) with high walls to prevent escape. The floor is often divided into a grid of squares, with the central squares defined as the "center zone" and the surrounding squares as the "peripheral zone."

-

Environment: The arena is placed in a sound-attenuated room with consistent, diffuse overhead lighting (e.g., 100-150 lux).

-

Procedure:

-

Mice are habituated to the testing room for at least 30 minutes prior to the experiment.

-

Each mouse is placed gently in the center of the open field arena.

-

The mouse is allowed to freely explore the arena for a 5- to 10-minute session, during which its behavior is recorded by an overhead video camera.

-

The arena is cleaned with 70% ethanol between each trial.

-

-

Parameters Measured:

-

Time spent in the center zone.

-

Number of entries into the center zone.

-

Total distance traveled.

-

Rearing frequency (vertical activity).

-

Grooming behavior.

-

Light-Dark Box (LDB) Test

-

Apparatus: A rectangular box divided into two compartments: a smaller, dark compartment (approximately one-third of the total area) and a larger, brightly illuminated compartment (approximately two-thirds of the total area). The compartments are connected by a small opening at the floor level.

-

Environment: The light compartment is brightly lit (e.g., 400-600 lux), while the dark compartment is kept in darkness (e.g., <5 lux).

-

Procedure:

-

Mice are habituated to the testing room prior to the test.

-

Each mouse is placed individually into the center of the light compartment, facing away from the opening to the dark compartment.

-

The mouse is allowed to explore the apparatus freely for a 5- to 10-minute session. Behavior is recorded using a video camera.

-

The apparatus is cleaned with 70% ethanol between trials.

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Latency to first enter the dark compartment.

-

Number of transitions between the two compartments.

-

Total locomotor activity.

-

General experimental workflow for preclinical studies of this compound.

Conclusion

Preclinical evidence strongly supports the anxiolytic potential of this compound. Its efficacy in multiple rodent models of anxiety, coupled with a growing understanding of its mechanisms of action involving the GABAergic, serotonergic, and ERK1/2-CREB-BDNF pathways, makes it a compelling candidate for further investigation. Future research should focus on obtaining more detailed quantitative data, exploring the specific receptor subtypes involved, and conducting further pharmacokinetic and toxicological studies to support its potential transition into clinical development. This technical guide serves as a foundational resource for these ongoing and future research endeavors.

References

Spinosin's Impact on Sleep Architecture in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosin, a C-glycoside flavonoid derived from the seeds of Ziziphus jujuba (jujube), has garnered significant attention for its sedative and hypnotic properties. Extensively utilized in traditional medicine for the treatment of insomnia, recent preclinical research has begun to elucidate the neuropharmacological mechanisms underlying its effects on sleep. This technical guide provides an in-depth analysis of the current understanding of this compound's influence on sleep architecture in animal models, with a focus on quantitative data, detailed experimental methodologies, and the implicated signaling pathways.

Quantitative Effects of this compound on Sleep Architecture

This compound has been demonstrated to significantly modulate sleep parameters in rodent models. The following tables summarize the key quantitative findings from various studies, providing a comparative overview of its dose-dependent effects on sleep stages, latency, and duration.

Table 1: Effect of Intraperitoneal (i.p.) this compound Administration on Sleep-Wake States in Mice

| Dosage (mg/kg) | Change in Non-Rapid Eye Movement (NREM) Sleep | Change in Wakefulness | Change in Rapid Eye Movement (REM) Sleep | Change in Sleep Latency | Animal Model | Reference |

| 10 | No significant change | No significant change | Not reported | Not reported | Mice | [1] |

| 20 | Increased NREM sleep time | No significant change | Not reported | Shortened | Mice | [1][2] |

| 40 | 2.04-fold increase in the initial 3 hours | ~42.84% reduction in the initial 3 hours | Not reported | Not reported | Mice | [1] |

Table 2: Effect of Oral (p.o.) and Intragastric (i.g.) this compound Administration on Sleep Parameters

| Dosage (mg/kg) | Administration Route | Effect on Sleep | Animal Model | Reference |

| 5 (co-administered with 5-HTP) | p.o. | Significantly reduced sleep latency and increased sleep duration | Mice | [2] |

| 10 | p.o. | Enhanced hypnotic effects in pentobarbital-treated mice | Mice | [2] |

| 15 | p.o. | Enhanced hypnotic effects in pentobarbital-treated mice | Mice | [2] |

| 15 | i.g. | Lengthened REM sleep time and increased slow-wave sleep (SWS) | Rats | [2] |

Key Experimental Protocols

The following sections detail the methodologies employed in key experiments to assess the effects of this compound on sleep architecture.

Sleep-Wake State Analysis using EEG/EMG Recordings

This protocol is fundamental for directly measuring the effects of this compound on sleep stages.

-

Animal Model: Adult male mice (e.g., C57BL/6J strain) are typically used. Animals are housed individually under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Surgical Implantation:

-

Anesthetize the mouse with a suitable anesthetic (e.g., pentobarbital (B6593769) sodium).

-

Secure the animal in a stereotaxic apparatus.

-

Implant stainless steel screws into the skull to serve as electroencephalogram (EEG) electrodes over the frontal and parietal cortices.

-

Insert two insulated stainless-steel wires into the nuchal muscles to serve as electromyogram (EMG) electrodes.

-

The electrode assembly is fixed to the skull using dental cement.

-

Allow a recovery period of at least one week post-surgery.

-

-

Data Acquisition:

-

Connect the implanted electrodes to a recording cable and data acquisition system.

-

Allow the animals to habituate to the recording setup for several days.

-

Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle control at a specific time (e.g., the beginning of the dark phase).

-

Record EEG and EMG signals continuously for a defined period (e.g., 3 hours post-injection).

-

-

Data Analysis:

-

The recorded signals are amplified, filtered, and digitized.

-

Sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored in epochs (e.g., 10 seconds) based on the characteristic EEG and EMG patterns.

-

Quantitative analysis is performed to determine the total time spent in each state, the latency to the first episode of NREM sleep, and the duration and number of sleep/wake bouts.

-

Assessment of Hypnotic Effects using the Loss-of-Righting Reflex (LORR)

This method is often used to evaluate the sleep-potentiating effects of this compound in conjunction with a hypnotic agent like pentobarbital.

-

Animal Model: Mice are commonly used for this assay.

-

Procedure:

-

Administer this compound (e.g., 10, 15 mg/kg, p.o.) or vehicle to different groups of mice.

-

After a set period (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of pentobarbital (e.g., 45 mg/kg, i.p.).

-

Place each mouse on its back and observe for the loss of the righting reflex (i.e., the inability to return to a prone position within a set time, such as 1 minute).

-

Record the latency to the onset of sleep (time from pentobarbital injection to the loss of the righting reflex) and the duration of sleep (time from the loss to the recovery of the righting reflex).

-

c-Fos Immunohistochemistry for Neuronal Activity Mapping

This technique identifies the brain regions and specific neuronal populations that are activated or inhibited by this compound.

-

Animal Model: Mice are typically used.

-

Procedure:

-

Administer this compound (e.g., 15 mg/kg or 40 mg/kg, i.p.) or saline vehicle.

-

After a specific time interval (e.g., 90 minutes), deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde).

-

Dissect the brains and post-fix them in the same fixative, followed by cryoprotection in a sucrose (B13894) solution.

-

Cut coronal brain sections using a cryostat.

-

-

Immunostaining:

-

Incubate the brain sections with a primary antibody against c-Fos.

-

After washing, incubate with a biotinylated secondary antibody.

-

Use an avidin-biotin-peroxidase complex and a chromogen (e.g., DAB) to visualize the c-Fos positive cells.

-

For dual-labeling to identify the phenotype of c-Fos positive neurons, co-incubate with antibodies against specific neuronal markers (e.g., GAD67 for GABAergic neurons, orexin-A for orexin (B13118510) neurons).

-

-

Analysis:

-

Examine the stained sections under a microscope.

-

Count the number of c-Fos immunoreactive neurons in specific brain regions of interest (e.g., accumbens nucleus, lateral hypothalamic area).

-

Compare the number of c-Fos positive cells between the this compound-treated and control groups to determine the effect on neuronal activity.

-

Signaling Pathways and Mechanisms of Action

This compound's effects on sleep architecture are mediated through the modulation of several key neurotransmitter systems. The diagrams below illustrate the proposed signaling pathways.

GABAergic System Modulation

This compound appears to promote sleep by enhancing the activity of inhibitory GABAergic neurons.[1]

Serotonergic System Interaction

The serotonergic system, particularly the 5-HT1A receptor, is a key target for this compound's sleep-modulating effects. This compound may act as an antagonist on postsynaptic 5-HT1A receptors, which contributes to its hypnotic effects.[2]

Orexinergic System Inhibition

This compound has been shown to decrease the activity of wake-promoting orexin neurons in the lateral hypothalamic area (LHA), contributing to its sedative effects.[1][3]

Conclusion

The research conducted in animal models provides compelling evidence for the sleep-promoting effects of this compound. Its ability to significantly increase NREM sleep, reduce wakefulness, and shorten sleep latency is well-documented. The underlying mechanisms appear to involve a multi-target approach, including the enhancement of GABAergic inhibition, modulation of the serotonergic system via 5-HT1A receptors, and suppression of the orexinergic arousal system. These findings underscore the potential of this compound as a therapeutic agent for the treatment of insomnia and other sleep disorders. Further research is warranted to fully elucidate the intricate signaling cascades and to translate these preclinical findings into clinical applications.

References

An In-depth Technical Guide to the Ethnobotanical Uses of Spinosin-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosin, a C-glycoside flavonoid primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, has garnered significant scientific interest due to its diverse pharmacological activities, deeply rooted in traditional ethnobotanical practices. This technical guide provides a comprehensive overview of this compound-containing plants, their traditional uses, and the underlying pharmacological mechanisms of this compound. This document details quantitative data on the pharmacological effects of this compound, outlines experimental protocols for its extraction, isolation, and biological evaluation, and visualizes key signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction to this compound and its Botanical Sources

This compound (C₂₈H₃₂O₁₅) is a flavone (B191248) C-glycoside that has been identified in several plant species, most notably in the Rhamnaceae family.[1][2] The primary and most commercially significant source of this compound is the seed of Ziziphus jujuba Mill. var. spinosa (also known as Ziziphus spinosa), a traditional Chinese medicine referred to as Semen Ziziphi Spinosae.[1][3] Other species within the Ziziphus genus, such as Ziziphus mauritiana (Indian jujube), also contain this compound, albeit in potentially varying concentrations.[1][4]

Traditionally, the seeds of Ziziphus jujuba var. spinosa have been used for centuries in East Asia to treat insomnia and anxiety.[5][6] Modern pharmacological studies have begun to validate these traditional uses, revealing a spectrum of biological activities for this compound, including sedative-hypnotic, anxiolytic, cognitive-enhancing, anti-inflammatory, and antioxidant effects.[3][4][7] This guide will delve into the ethnobotanical background of these plants and the scientific evidence supporting the therapeutic potential of their key bioactive constituent, this compound.

Ethnobotanical Uses of this compound-Containing Plants

The traditional use of plants containing this compound, particularly from the Ziziphus genus, is well-documented in various cultures. The following table summarizes the primary ethnobotanical applications, the plant parts used, and the presence of this compound.

| Plant Species | Common Name | Part Used | Traditional Use | This compound Presence |

| Ziziphus jujuba Mill. var. spinosa | Sour Jujube, Suan Zao Ren | Seed (Semen Ziziphi Spinosae) | Insomnia, anxiety, palpitations, night sweats, neurasthenia.[6][8] | High |

| Fruit (pulp) | Food, antioxidant properties.[7] | Lower than seed | ||

| Leaf | Tea for hypnotic effects.[7] | Present | ||

| Bark | Treatment of burns.[7] | Not well-documented | ||

| Branches | Hypoglycemic and anti-Alzheimer's effects.[7] | Not well-documented | ||

| Ziziphus mauritiana Lam. | Indian Jujube, Ber | Leaves | Diarrhea, fever, liver ailments, wound healing.[1][9] | Present[4] |

| Fruit | Food, laxative, blood purifier. | Present | ||

| Bark | Analgesic, anti-inflammatory.[10] | Not well-documented | ||

| Root | Analgesic, anti-inflammatory.[1] | Not well-documented | ||

| Ziziphus acidojujuba C.Y.Cheng & M.J.Liu | Not specified | Not specified | Not specified |

Pharmacological Activities of this compound: Quantitative Data

This compound exhibits a range of pharmacological effects that have been quantified in various preclinical studies. The following tables summarize the key dose-dependent activities of this compound.

Sedative-Hypnotic Effects

| Model | Species | Dose | Route | Effect | Reference |

| Pentobarbital-induced sleep | Mice | 10 and 15 mg/kg | i.p. | Enhanced hypnotic effects of pentobarbital.[3] | |

| Pentobarbital-induced sleep | Mice | 5 mg/kg (with 2.5 mg/kg 5-HTP) | p.o. | Significantly reduced sleep latency and increased sleep duration.[3] | |

| Caffeine-induced hyperactivity | Mice | 500 and 1000 mg/kg | i.p. | Decreased hyperactivity.[3] |

Anxiolytic Effects

| Model | Species | Dose | Route | Effect | Reference |

| Elevated Plus Maze | Mice | 2.5 and 5 mg/kg/day | p.o. | Significantly increased percentage of entries and time spent in open arms.[1] | |

| Light/Dark Box Test | Mice | 5 mg/kg | p.o. | Exerted an anxiolytic-like effect.[1] |

Cognitive Enhancement Effects

| Model | Species | Dose | Route | Effect | Reference |

| Scopolamine-induced memory impairment (Passive Avoidance) | Mice | 10 and 20 mg/kg | p.o. | Significantly ameliorated cognitive impairment, prolonged latency time.[5] | |

| Scopolamine-induced memory impairment (Y-maze) | Mice | 10 and 20 mg/kg | p.o. | Increased percentage of spontaneous alternation.[5] | |

| Scopolamine-induced memory impairment (Morris Water Maze) | Mice | 10 and 20 mg/kg | p.o. | Lengthened swimming time in the target quadrant.[5] | |

| Aβ₁₋₄₂-induced Alzheimer's model | Mice | 100 µg/kg/day | i.c.v. | Significantly attenuated cognitive impairment.[7] |

Anti-inflammatory and Antioxidant Effects

| Model | Assay | Concentration | Effect | Reference |

| Palmitic acid-induced HUVECs | ROS production | 20 µM | Suppressed ROS overproduction.[4] | |

| Palmitic acid-induced HUVECs | mRNA expression | 20 µM | Inhibited mRNA expression of TNF-α and IL-6.[4] | |

| N2a/APP695 cells | ROS production | 25 µM | Significantly reduced the production of ROS.[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of this compound.

Extraction and Isolation of this compound from Ziziphus spinosa Seeds

This protocol describes a common method for the extraction and purification of this compound.

Materials:

-

Dried seeds of Ziziphus jujuba var. spinosa

-

Petroleum ether

-

Macroporous adsorption resin (e.g., D101)

-

Deionized water

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Defatting: The dried seeds are crushed into a coarse powder. The powder is then refluxed with petroleum ether to remove lipids. The defatted residue is air-dried.

-

Extraction: The defatted powder is extracted with 70% ethanol under reflux. The extraction process is typically repeated 2-3 times to ensure maximum yield. The ethanol extracts are then combined and concentrated under reduced pressure to obtain a crude extract.

-

Purification by Macroporous Resin Chromatography:

-

The crude extract is dissolved in deionized water and loaded onto a pre-treated macroporous resin column.

-

The column is first washed with deionized water to remove sugars and other polar impurities.

-

The flavonoids, including this compound, are then eluted with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70% ethanol).

-

Fractions are collected and monitored by HPLC to identify those rich in this compound.

-

-

Further Purification (Optional): Fractions containing this compound can be further purified using techniques like silica (B1680970) gel column chromatography or preparative HPLC to obtain high-purity this compound.

In Vivo Pharmacological Assays

This test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus:

-

A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

-

Mice are habituated to the testing room for at least 1 hour before the experiment.

-

The test compound (this compound) or vehicle is administered orally (p.o.) at predetermined doses and times before the test.

-

Each mouse is placed individually in the center of the maze, facing an open arm.

-

The behavior of the mouse is recorded for a 5-minute period using a video camera.

-

The following parameters are measured:

-

Number of entries into the open and closed arms.

-

Time spent in the open and closed arms.

-

-

An anxiolytic effect is indicated by a significant increase in the percentage of time spent in and/or the percentage of entries into the open arms.

This test assesses hippocampal-dependent spatial learning and memory.

Apparatus:

-

A large circular pool filled with opaque water.

-

A hidden platform submerged just below the water surface.

-

Visual cues are placed around the room.

Procedure:

-

Acquisition Phase:

-

Mice are trained to find the hidden platform over several days (e.g., 4-5 days) with multiple trials per day.

-

For each trial, the mouse is released from a different starting position and the time taken to find the platform (escape latency) is recorded.

-

If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

-

-

Probe Trial:

-

24 hours after the last training session, the platform is removed from the pool.

-

The mouse is allowed to swim freely for a set period (e.g., 60 seconds).

-

The time spent in the quadrant where the platform was previously located is recorded.

-

-

An improvement in spatial memory is indicated by a shorter escape latency during the acquisition phase and a greater percentage of time spent in the target quadrant during the probe trial.

This test is based on fear-motivated learning.

Apparatus:

-

A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

Procedure:

-

Acquisition Trial:

-

A mouse is placed in the light compartment.

-

When the mouse enters the dark compartment, the door closes, and a mild foot shock is delivered.

-

-

Retention Trial:

-

24 hours later, the mouse is again placed in the light compartment.

-

The latency to enter the dark compartment is recorded.

-

-

An increase in the latency to enter the dark compartment during the retention trial indicates successful memory of the aversive stimulus.

In Vitro Pharmacological Assays

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Procedure:

-

A solution of DPPH in methanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance of the solution is measured at a specific wavelength (around 517 nm).

-

A decrease in absorbance indicates the scavenging of the DPPH radical.

-

The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined.

This assay measures the ability of a compound to scavenge nitric oxide radicals.

Procedure:

-

Nitric oxide is generated from a sodium nitroprusside solution.

-

Different concentrations of this compound are added to the solution.

-

The mixture is incubated, and the amount of nitrite (B80452) produced is measured using the Griess reagent.

-

A decrease in the amount of nitrite indicates the scavenging of nitric oxide.

-

The percentage of NO scavenging activity is calculated, and the IC₅₀ value is determined.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound's pharmacological effects are mediated through various signaling pathways. The following diagrams illustrate the key pathways involved in its anxiolytic and cognitive-enhancing activities.

Caption: Anxiolytic signaling pathway of this compound.

Caption: Cognitive enhancement pathway of this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for the extraction and isolation of this compound and a typical in vivo behavioral study.

Caption: Workflow for this compound extraction and isolation.

Caption: General workflow for an in vivo behavioral study.

Conclusion

The ethnobotanical history of this compound-containing plants, particularly Ziziphus jujuba var. spinosa, provides a rich foundation for modern pharmacological research. The scientific evidence increasingly supports the traditional uses of these plants for conditions such as insomnia and anxiety. The multifaceted pharmacological profile of this compound, encompassing sedative, anxiolytic, cognitive-enhancing, anti-inflammatory, and antioxidant effects, highlights its significant therapeutic potential. This technical guide consolidates the current knowledge on the ethnobotany, pharmacology, and experimental investigation of this compound. It is anticipated that this resource will aid researchers and drug development professionals in designing future studies to further elucidate the mechanisms of action of this compound and to explore its development as a novel therapeutic agent for a range of neurological and inflammatory disorders. Further research is warranted to establish the clinical efficacy and safety of this compound in human subjects.

References

- 1. researchgate.net [researchgate.net]

- 2. Anxiolytic-like effects of ginsenosides on the elevated plus-maze model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound, a C-glycoside flavonoid from semen Zizhiphi Spinozae, potentiated pentobarbital-induced sleep via the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. inherba.it [inherba.it]

- 7. Sour Jujube (Ziziphus jujuba var. spinosa): A Bibliometric Review of Its Bioactive Profile, Health Benefits and Trends in Food and Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijfmr.com [ijfmr.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spinosin: A C-Glycoside Flavonoid with Therapeutic Potential for Insomnia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Insomnia is a prevalent sleep disorder with a significant impact on health and quality of life. Current therapeutic options are often associated with undesirable side effects, highlighting the need for novel hypnotics with improved safety profiles. Spinosin, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, has demonstrated significant sedative and hypnotic effects in preclinical studies. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its potential as a therapeutic agent for insomnia. We delve into its mechanism of action, summarizing its effects on sleep architecture and neurochemical pathways. Detailed experimental protocols for key in vivo and in vitro assays are provided to facilitate further research. Furthermore, quantitative data from preclinical studies are presented in structured tables for comparative analysis. Finally, we explore the existing, albeit limited, clinical evidence and discuss the future directions for the development of this compound as a novel treatment for insomnia.

Introduction

This compound (C₂₈H₃₂O₁₅) is a flavone (B191248) C-glycoside that has been identified as one of the major bioactive components of Ziziphus jujuba seeds, a plant used for centuries in traditional medicine for the treatment of insomnia and anxiety.[1] Preclinical studies have provided compelling evidence for the sleep-promoting effects of this compound, suggesting its potential as a novel therapeutic agent for sleep disorders.[2] This guide aims to consolidate the existing scientific literature on this compound, providing a detailed resource for researchers and professionals involved in the discovery and development of new hypnotic drugs.

Mechanism of Action

The hypnotic effects of this compound are believed to be mediated through its interaction with multiple neurotransmitter systems, primarily the serotonergic and GABAergic systems.

Modulation of the Serotonergic System

Interaction with the GABAergic System

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a key target for many hypnotic drugs. While direct high-affinity binding of this compound to GABA-A receptors has not been conclusively demonstrated, some studies suggest a potential allosteric modulatory role. The anxiolytic-like effects of this compound have been shown to be preventable by the GABA-A receptor antagonist flumazenil, indicating an indirect involvement of the GABAergic system.[1] It is plausible that this compound enhances GABAergic transmission, contributing to its sedative and hypnotic properties, although the precise mechanism remains to be fully elucidated.

Effects on Sleep Architecture and Neurobiology

Preclinical studies in rodent models have demonstrated that this compound significantly alters sleep architecture, primarily by promoting non-rapid eye movement (NREM) sleep.

Quantitative Effects on Sleep Parameters

Administration of this compound has been shown to dose-dependently increase the duration of NREM sleep and reduce wakefulness.[3] Furthermore, this compound has been reported to decrease sleep latency, the time it takes to fall asleep.[2] The following tables summarize the quantitative data from key preclinical studies.

| Table 1: Effect of this compound on Sleep Duration in Rodents | |||

| Dose (mg/kg) | Species | Parameter | Change vs. Control |

| 10 | Mouse | Pentobarbital-induced sleep time | Increased |

| 15 | Mouse | Pentobarbital-induced sleep time | Significantly Increased |

| 40 | Mouse | NREM sleep duration | 2.04-fold increase |

| 40 | Mouse | Wakefulness | 42.84% decrease |

| Table 2: Effect of this compound on Sleep Latency in Rodents | |||

| Dose (mg/kg) | Species | Parameter | Change vs. Control |

| 5 (co-administered with 5-HTP) | Mouse | Pentobarbital-induced sleep latency | Significantly reduced |

| 20 | Mouse | Sleep latency | Shortened |

Neurobiological Correlates of this compound's Effects

Immunohistochemical studies have revealed that this compound administration leads to specific changes in neuronal activity in brain regions critical for sleep-wake regulation. A notable finding is the reduction of c-Fos expression in orexin (B13118510) neurons within the lateral hypothalamic area (LHA).[3] Orexin neurons are known to play a crucial role in maintaining wakefulness, and their inhibition is a key mechanism for sleep onset. The observed decrease in c-Fos in these neurons provides a neurobiological basis for this compound's sleep-promoting effects.

Signaling Pathways

While the complete signaling cascade downstream of this compound's receptor interactions is still under investigation, a putative pathway can be proposed based on its antagonistic activity at the 5-HT₁ₐ receptor.

Caption: Putative signaling pathway of this compound for sleep promotion.

Experimental Protocols

Extraction and Purification of this compound from Ziziphus jujuba Seeds

This protocol is a composite based on methods described for the extraction and purification of flavonoids from plant material.

-

Preparation of Plant Material:

-

Dry the seeds of Ziziphus jujuba Mill. var. spinosa at 60°C for 48 hours.

-

Grind the dried seeds into a fine powder (40-60 mesh).

-

-

Extraction:

-

Macerate the powdered seeds with 80% ethanol (B145695) (1:10 w/v) at room temperature for 24 hours with constant stirring.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process twice more with the residue.

-

Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

-

-

Purification by Column Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Prepare a silica (B1680970) gel column (100-200 mesh) equilibrated with a non-polar solvent (e.g., hexane).

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v) and UV detection.

-

Pool the fractions containing the spot corresponding to a this compound standard.

-

-

Further Purification by High-Performance Liquid Chromatography (HPLC):

-

Concentrate the pooled fractions and dissolve in the HPLC mobile phase.

-

Perform preparative HPLC using a C18 column.

-

Use a mobile phase of acetonitrile (B52724) and water with 0.1% formic acid in a gradient elution.

-

Monitor the elution at a wavelength of 334 nm.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

-

Caption: Experimental workflow for this compound extraction and purification.

In Vivo Assessment of Hypnotic Effects in Mice

-

Animals: Male ICR mice (8-10 weeks old) are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Drug Administration: this compound is dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.).

-

Pentobarbital-Induced Sleep Test:

-

Administer this compound or vehicle to the mice.

-

After a predetermined time (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of pentobarbital (B6593769) (i.p.).

-

Record the sleep latency (time from pentobarbital injection to the loss of the righting reflex) and sleep duration (time from the loss to the recovery of the righting reflex).

-

Electroencephalography (EEG) and Electromyography (EMG) Recording

-

Surgical Implantation:

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Implant EEG screw electrodes over the frontal and parietal cortices and EMG wire electrodes into the nuchal muscles.

-

Secure the electrode assembly to the skull with dental cement.

-

-

Recording:

-

After a recovery period, connect the mouse to a recording cable in a quiet, isolated chamber.

-

Record EEG and EMG signals continuously for a baseline period and after the administration of this compound or vehicle.

-

-

Data Analysis:

-

Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) in epochs (e.g., 10 seconds) based on the EEG and EMG patterns.

-

Analyze the duration and transitions of each sleep stage.

-

c-Fos Immunohistochemistry

-

Tissue Preparation:

-

Ninety minutes after this compound or vehicle administration, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Dissect the brains and post-fix them in 4% paraformaldehyde overnight.

-

Cryoprotect the brains in a 30% sucrose (B13894) solution.

-

Section the brains coronally at 40 µm using a cryostat.

-

-

Immunostaining:

-

Wash the sections in phosphate-buffered saline (PBS).

-

Incubate the sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.

-

Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.

-

Wash the sections and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).

-

Amplify the signal using an avidin-biotin-peroxidase complex (ABC) kit.

-

Visualize the c-Fos positive cells by reacting the sections with a diaminobenzidine (DAB) solution.

-

-

Analysis:

-

Mount the sections on slides, dehydrate, and coverslip.

-

Count the number of c-Fos-immunoreactive neurons in specific brain regions using a microscope and image analysis software.

-

Clinical Trials

To date, there are no published clinical trials that have specifically investigated the efficacy and safety of purified this compound for the treatment of insomnia in humans. However, a feasibility clinical trial has been conducted on an extract of Ziziphus spinosa, the plant source of this compound. This randomized, placebo-controlled, cross-over trial demonstrated that the Ziziphus spinosa extract improved subjective sleep quality and quantity compared to placebo in individuals with insomnia.[4] While promising, these findings need to be interpreted with caution as the extract contains a mixture of compounds, and the specific contribution of this compound to the observed effects cannot be determined. Further clinical trials using standardized extracts or, ideally, purified this compound are warranted to establish its clinical efficacy and safety profile for the treatment of insomnia.

Future Directions and Conclusion

This compound presents a promising avenue for the development of a novel therapeutic agent for insomnia. Its unique mechanism of action, primarily targeting the serotonergic system, differentiates it from many existing hypnotics that predominantly act on the GABAergic system. However, several key areas require further investigation to fully realize its therapeutic potential.

-

Quantitative Pharmacodynamics: There is a critical need for studies determining the binding affinities (Kᵢ or IC₅₀ values) of this compound at various neurotransmitter receptors, particularly the serotonin (B10506) and GABA receptor subtypes. This will provide a more precise understanding of its molecular targets and guide lead optimization efforts.

-

Elucidation of Downstream Signaling: Further research is required to delineate the complete intracellular signaling pathways activated by this compound's interaction with its target receptors.

-

Pharmacokinetics and Metabolism: Comprehensive pharmacokinetic and metabolism studies in different species, including humans, are essential for determining appropriate dosing regimens and identifying potential drug-drug interactions.

-

Clinical Trials with Purified this compound: Rigorous, well-controlled clinical trials with purified and standardized this compound are the ultimate step to confirm its efficacy and safety for the treatment of insomnia in humans.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Spinosin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosin, a C-glycoside flavonoid primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, has garnered significant attention within the scientific community for its diverse pharmacological activities. Exhibiting neuroprotective, sedative, anxiolytic, and cardioprotective effects, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological mechanisms of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to facilitate further research and development.

Chemical Structure and Identification

This compound is a flavone (B191248) C-glycoside, a class of compounds characterized by a C-C bond between the flavonoid A-ring and a sugar moiety.[1] This linkage confers greater stability compared to O-glycosides.

The chemical identity of this compound is defined by the following:

-

IUPAC Name : 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one[2]

-

Molecular Weight : 608.55 g/mol [3]

-

Synonyms : Flavoayamenin, Swertisin 2''-O-Glucoside[2]

The structure of this compound consists of a flavone backbone substituted with hydroxy groups at positions 5 and 4', a methoxy (B1213986) group at position 7, and a 2-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl residue at position 6 via a C-glycosidic linkage.[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

| Property | Value | Source |

| Physical Description | Yellow powder | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

| Computed LogP | -1.1 | [2] |

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological effects, primarily centered on the central nervous system. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways.

Neuroprotective Effects in Alzheimer's Disease

This compound has demonstrated significant potential as a neuroprotective agent in models of Alzheimer's disease. Its therapeutic effects are attributed to its ability to interfere with the amyloid cascade and mitigate downstream cellular stress.

-

Inhibition of Amyloid-β (Aβ) Production and Aggregation : this compound has been shown to down-regulate the expression of amyloid precursor protein (APP) and inhibit the production of Aβ₁₋₄₂.[4] It also interferes with the oligomerization and fibrillation of Aβ₁₋₄₂, a key pathological event in Alzheimer's disease.[4]

-

Activation of the Nrf2/HO-1 Pathway : this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4][5] This pathway plays a crucial role in the cellular defense against oxidative stress, which is implicated in the neurotoxicity of Aβ.[4][5]

-

Inhibition of p38 MAPK Pathway : this compound can inhibit the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is sensitive to oxidative stress and involved in tau phosphorylation and synaptic dysfunction in Alzheimer's disease.[3]

-

Modulation of the ERK-CREB-BDNF Pathway : this compound has been found to activate the Extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) signaling pathway.[6][7] This pathway is essential for neuronal survival, synaptic plasticity, and cognitive function.[6][7]

Sedative and Anxiolytic Effects

This compound is a key active component responsible for the traditional use of Ziziphus jujuba seeds in treating insomnia and anxiety.

-

Modulation of the Serotonergic System : this compound potentiates pentobarbital-induced sleep through a mechanism involving the serotonergic system.[8] It has been suggested to act as an antagonist at postsynaptic 5-HT₁ₐ receptors.[9]

-

Regulation of Neuronal Activity : this compound has been shown to decrease the expression of c-Fos, a marker of neuronal activation, in the lateral hypothalamic area (LHA) and locus coeruleus (LC), brain regions involved in arousal and wakefulness.[3]

Cardioprotective Effects

Preclinical studies have indicated that this compound can protect the heart from ischemia-reperfusion injury. This cardioprotective effect is linked to the inhibition of glycogen (B147801) synthase kinase 3β (GSK3β) and the activation of the PGC-1α/Nrf2/HO-1 pathway, leading to enhanced autophagy.[10]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in rats, providing insights into its absorption and disposition.

| Parameter | Value | Condition | Source |

| Cmax | 132.2 ± 10.6 ng/mL | 20 mg/kg oral administration in rats | [8] |

| Tmax | 5.33 ± 0.58 h | 20 mg/kg oral administration in rats | [8] |

| t₁/₂ | 4.89 ± 0.37 h | 20 mg/kg oral administration in rats | [8] |

| AUC₀₋t | 1.02 ± 0.09 µg·h/L | 20 mg/kg oral administration in rats | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is used to assess the inhibitory effect of this compound on the aggregation of Aβ peptides.

Workflow:

Methodology:

-

Preparation of Thioflavin T (ThT) Working Solution : A stock solution of ThT is prepared in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5) and then diluted to a final working concentration (e.g., 5 µM).[4]

-